4-Hydroxy-7-(trifluoromethyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(trifluoromethyl)coumarin is a fluorinated coumarin derivative with a hydroxy group at the 4-position and a trifluoromethyl group at the 7-position. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications. It is a pyrone-fused benzene heterocyclic compound, widely used as a dye and emitter in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)coumarin typically involves the condensation of 4-hydroxycoumarin with trifluoromethyl-substituted reagents. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For example, the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride in the presence of a Lewis acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under basic conditions
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Amino and thio derivatives of coumarin
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Acts as a fluorescent probe for detecting various biological molecules and ions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, sensors, and electronic devices such as DSSCs and OLEDs .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)coumarin involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to undergo excited state proton transfer (ESPT), which is influenced by the medium’s microviscosity and polarity. This makes it an effective sensor for detecting changes in the environment, such as the presence of hydrogen sulfide (H₂S) and other analytes .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycoumarin
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-(trifluoromethyl)coumarin
- 4-(Trifluoromethyl)umbelliferone
Uniqueness
4-Hydroxy-7-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its electron-withdrawing properties and increases its stability and fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and chemical sensing .
Properties
Molecular Formula |
C10H5F3O3 |
---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-hydroxy-7-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-6-7(14)4-9(15)16-8(6)3-5/h1-4,14H |
InChI Key |
FCPZIKABRIREMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.